molecular formula C18H15NO2 B1298070 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid CAS No. 20389-06-4

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1298070
CAS No.: 20389-06-4
M. Wt: 277.3 g/mol
InChI Key: ZHOVQBPFQFEWSA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a quinoline core substituted with a 3,4-dimethylphenyl group at the 2-position and a carboxylic acid group at the 4-position. Quinoline derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them pivotal in medicinal chemistry .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-13(9-12(11)2)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOVQBPFQFEWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350110
Record name 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20389-06-4
Record name 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup Synthesis

The Skraup synthesis is a well-established method for synthesizing quinoline derivatives, including 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid.

  • Reagents : Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

  • Procedure :

    • Mix aniline with glycerol and sulfuric acid.
    • Heat the mixture under reflux conditions.
    • Add an oxidizing agent to facilitate cyclization.
  • Yield : Typically moderate yields are achieved; optimization can improve results.

Pfitzinger Reaction

This method is particularly effective for introducing carboxylic acid groups.

  • Reagents : Substituted anilines, β-ketoesters, and a strong acid catalyst (e.g., polyphosphoric acid).

  • Procedure :

    • Combine substituted aniline with β-ketoester in the presence of polyphosphoric acid.
    • Heat under controlled conditions to promote cyclization and carboxylation.
  • Yield : High yields reported with careful control of reaction conditions.

Doebner Reaction

The Doebner reaction is advantageous for synthesizing substituted quinolines.

  • Reagents : Aromatic aldehydes, anilines, and pyruvic acid.

  • Procedure :

    • Mix aromatic aldehyde with aniline and pyruvic acid in a solvent.
    • Heat under reflux until completion.
  • Yield : Generally high yields are reported; this method is noted for its simplicity and efficiency.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Characteristics
Skraup Synthesis Aniline, Glycerol, H₂SO₄ Reflux Moderate
Pfitzinger Substituted Aniline, β-Ketoester Acidic conditions High
Doebner Aromatic Aldehyde, Aniline, Pyruvic Acid Reflux Generally high

Recent studies have explored various parameters influencing the efficiency of these synthetic routes:

  • Microwave-Assisted Synthesis : Microwave irradiation has been shown to enhance reaction rates and yields significantly compared to traditional heating methods. For instance, using microwave-assisted techniques in the Pfitzinger reaction can lead to shorter reaction times and higher purity products.

  • Catalysts Used : The choice of catalyst plays a crucial role in optimizing yield. For example, using TMSCl in modified Pfitzinger reactions has shown improved functional group tolerance and operational simplicity.

The preparation of this compound can be achieved through various synthetic methods including Skraup synthesis, Pfitzinger reaction, and Doebner reaction. Each method presents unique advantages regarding yield and efficiency. Future research should focus on optimizing these methods further through novel catalysts and techniques such as microwave-assisted synthesis to enhance overall productivity in laboratory settings.

Chemical Reactions Analysis

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid exhibits a range of biological activities that make it a candidate for drug development.

Antimicrobial Activity
Studies have demonstrated that derivatives of quinoline-4-carboxylic acids possess significant antibacterial properties. In vitro evaluations against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) have shown promising results, indicating that structural modifications can enhance antimicrobial efficacy .

Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been tested against several cancer cell lines (H460, HT-29), revealing selective cytotoxicity and low IC50 values in certain cases . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.

Anti-inflammatory Effects
The compound has also been studied for its potential as an anti-inflammatory agent. Its ability to interact with biological targets involved in inflammatory pathways suggests that it could be developed into therapeutic agents for treating inflammatory diseases.

Case Study 1: Antibacterial Evaluation

A series of new quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity using the agar diffusion method. The results indicated that specific structural modifications significantly increased their effectiveness against resistant strains of bacteria, including MRSA .

Case Study 2: Anticancer Activity

A study focused on the synthesis of various derivatives from this compound showed high selectivity against particular cancer cell lines. The compounds were evaluated for their cytotoxic effects and demonstrated a promising profile for further development as anticancer agents .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Results
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition observed
AnticancerH460, HT-29 cancer cell linesLow IC50 values indicating high selectivity
Anti-inflammatoryVarious inflammatory pathwaysPromising interactions with biological targets

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The compound’s effects on cell cycle regulation and apoptosis are mediated through pathways involving key proteins and signaling molecules . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Unique Attributes

Compound Name Structural Features Unique Attributes
This compound - Quinoline core
- 3,4-Dimethylphenyl at C2
- Carboxylic acid at C4
Enhanced lipophilicity and steric bulk from dimethyl groups; potential for improved target binding .
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid - Additional Cl at C8
- 3,4-Dimethylphenyl at C2
- Carboxylic acid at C4
Chloro group increases electron-withdrawing effects, potentially enhancing anticancer activity .
2-(4-Methylphenyl)quinoline-4-carboxylic acid - 4-Methylphenyl at C2
- Carboxylic acid at C4
Reduced steric bulk compared to 3,4-dimethyl analog; lower lipophilicity .
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid - 4-Methoxyphenyl at C2
- Carboxylic acid at C4
Methoxy group improves solubility but may reduce metabolic stability .
3-Methyl-4-phenylquinoline-2-carboxylic acid - Methyl at C3
- Phenyl at C4
- Carboxylic acid at C2
Altered substitution pattern increases binding affinity to hydrophobic targets .

Substituent Position Effects

  • C2 vs. C4 Substituents : Substitution at C2 (e.g., 3,4-dimethylphenyl) directly influences steric interactions with target proteins, whereas C4 substituents primarily modulate electronic properties and solubility .
  • Chloro vs. Methyl/Methoxy Groups : Chloro groups enhance electrophilicity and binding to electron-rich biological targets, while methyl/methoxy groups improve metabolic stability and passive diffusion .

Biological Activity

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which includes a quinoline core, is known to contribute to various pharmacological effects, including antimicrobial, anticancer, and histone deacetylase (HDAC) inhibition. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit potent antimicrobial properties. A study evaluating various quinoline-4-carboxylic acid derivatives found that structural modifications significantly influenced their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable efficacy with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and gentamicin .

CompoundMIC (µg/mL)Target Bacteria
2-(3,4-Dimethylphenyl)QCA8S. aureus
Ampicillin16S. aureus
Gentamicin32E. coli

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One significant study assessed its effects on multiple cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The compound showed high selectivity with IC50 values in the single-digit micromolar range, indicating strong cytotoxic effects against these cancer cells .

Cell LineIC50 (µM)Selectivity Index
H4605.0High
MKN-457.2High
U87MG15.0Moderate

HDAC Inhibition

Histone deacetylases are critical in regulating gene expression and are implicated in cancer progression. The introduction of the 2-(3,4-dimethylphenyl) group into quinoline derivatives has shown promise as selective HDAC inhibitors. Studies indicate that these compounds effectively inhibit HDAC3 activity, which is particularly relevant for therapeutic strategies against various cancers .

Case Studies

  • Antibacterial Evaluation : A series of quinoline derivatives were synthesized and screened for antibacterial activity using the agar diffusion method against several bacterial strains. The results indicated that modifications at the phenyl ring enhanced antibacterial activity significantly compared to unmodified compounds .
  • Cardiotoxicity Model : The cardioprotective effects of related quinoline compounds were assessed using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes. Compounds similar to this compound demonstrated significant protection against doxorubicin-induced cell death, suggesting potential applications in cardioprotection during cancer therapy .

Q & A

Q. What are the standard synthetic methodologies for 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid, and how are they optimized for reproducibility?

The compound is typically synthesized via the Doebner reaction using substituted anilines, aldehydes (e.g., 3,4-dimethylbenzaldehyde), and pyruvic acid in ethanol under reflux, catalyzed by trifluoroacetic acid . Alternatively, the Pfitzinger reaction employs isatin derivatives and α-methyl ketones in aqueous ethanol. Optimization includes adjusting molar ratios (e.g., 1:1.2:1 for aldehyde:aniline:pyruvic acid) and reaction times (6–12 hours) to achieve yields >70% . Microwave-assisted synthesis reduces reaction times to 30–60 minutes while maintaining yields of ~65–75% .

Q. What safety protocols are critical during laboratory handling of this compound?

While specific toxicity data are limited, general precautions include:

  • Avoiding inhalation/ingestion and using PPE (gloves, lab coats, goggles).
  • Ensuring adequate ventilation and access to eyewash stations/safety showers .
  • Storing in sealed containers under dry, inert conditions to prevent decomposition .

Q. How is the compound characterized for purity and structural confirmation?

Techniques include:

  • HPLC (C18 column, methanol/water mobile phase) for purity assessment.
  • FT-IR to confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinoline (C=N at ~1600 cm⁻¹) functionalities.
  • NMR (¹H/¹³C) to verify substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.4 ppm) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antitubercular testing : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • SHELX suite (SHELXL/SHELXS) is used for structure refinement, leveraging high-resolution data (≤1.0 Å) to model torsional angles and hydrogen-bonding networks .
  • For example, a related compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, showed planar quinoline rings (mean deviation: 0.003 Å) and intermolecular H-bonds between carboxylic groups (O···H distance: 1.82 Å) .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies for antimicrobial efficacy?

  • Comparative SAR : Modifying the 3,4-dimethylphenyl group to halogens or methoxy groups alters lipophilicity (logP) and antimicrobial potency. For instance, 3,4-dichloro analogs show 4-fold lower MICs against Gram-positive bacteria .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal interactions with bacterial DNA gyrase (binding energy: −8.2 kcal/mol) .

Q. How can computational ADMET profiling guide lead optimization?

  • SwissADME : Predicts moderate bioavailability (TPSA: 80 Ų, logP: 3.2) and CYP450 inhibition risk (CYP2C9: IC₅₀ ~5 μM) .
  • ProTox-II : Flags potential hepatotoxicity (probability score: 0.72) due to reactive quinoline metabolites .

Q. What advanced synthetic routes enable regioselective functionalization of the quinoline core?

  • Metal-catalyzed cross-coupling : Pd/Cu-mediated Sonogashira reactions introduce alkynes at C-2/C-4 positions .
  • Microwave-assisted annulation : Rapid cyclization of enaminones with aldehydes yields substituted quinolines in >80% yield .

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